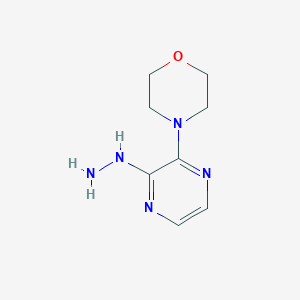

4-(3-Hydrazinylpyrazin-2-yl)morpholine

Description

Significance of Hydrazinyl-Substituted Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their presence in natural products and their extensive applications in medicinal chemistry. The introduction of a hydrazinyl (-NHNH2) group to the pyrazine ring significantly modulates its electronic properties and introduces a reactive site for further chemical transformations. Hydrazinyl-substituted heterocycles are known to be versatile precursors in the synthesis of a wide array of fused and substituted heterocyclic systems. Furthermore, the hydrazinyl moiety itself can participate in hydrogen bonding and coordination with biological targets, a feature that is often exploited in the design of enzyme inhibitors and other bioactive agents. nih.gov The pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds. nih.gov

Structural Features and Potential Research Relevance of 4-(3-Hydrazinylpyrazin-2-yl)morpholine

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential applications in areas where pyrazine and morpholine (B109124) derivatives have shown promise, such as in the development of kinase inhibitors, antibacterial agents, and other therapeutic candidates.

Overview of Research Paradigms Applied to Related Chemical Architectures

The investigation of novel heterocyclic compounds like this compound typically follows established research paradigms. These include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes is a primary focus. This often involves multi-step syntheses, starting from commercially available precursors. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure and purity of the synthesized compound. For instance, the synthesis of a related compound, 4-(pyrazin-2-yl)morpholine, has been achieved via a Buchwald–Hartwig amination reaction. nih.gov

Computational Studies: In silico methods, including molecular docking and quantum chemical calculations, are often employed to predict the compound's binding affinity to specific biological targets and to understand its electronic properties. nih.gov

Biological Screening: The synthesized compound and its derivatives are typically screened against a panel of biological targets, such as enzymes or receptors, to identify any potential therapeutic activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Once an initial "hit" is identified, systematic modifications are made to the molecule's structure to understand how different functional groups influence its biological activity. This iterative process aims to optimize the compound's potency and selectivity. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(3-morpholin-4-ylpyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C8H13N5O/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |

InChI Key |

MXHWZRZWDUFUEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Hydrazinylpyrazin 2 Yl Morpholine and Its Chemical Precursors

Strategies for the Construction of the Pyrazine (B50134) Core

The formation of the pyrazine ring is a fundamental step in the synthesis of 4-(3-hydrazinylpyrazin-2-yl)morpholine. Various synthetic strategies can be employed to construct this heterocyclic scaffold, often starting from acyclic precursors.

Cyclization Reactions for Pyrazine Ring Formation

The construction of the pyrazine ring can be achieved through several cyclization strategies. One common approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. However, for the synthesis of 2,3-disubstituted pyrazines, alternative methods starting from α-amino ketones or related precursors are often more suitable.

A biomimetically inspired route to 2,5-disubstituted pyrazines involves the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This method, while typically yielding symmetrically substituted pyrazines, highlights the principle of forming the pyrazine core from readily available amino acid precursors. nih.gov The general scheme for this type of reaction is the tandem condensation-oxidation of α-amino aldehydes, which can be generated in situ from the hydrogenolysis of Cbz-protected α-amino aldehydes. nih.gov

Another versatile method for pyrazine synthesis involves the reaction of α-hydroxy ketones with a nitrogen source, such as ammonium hydroxide. researchgate.net By varying the structure of the α-hydroxy ketone, a diverse array of pyrazines can be synthesized. researchgate.net For instance, the reaction of 1-hydroxy-2-butanone or 2-hydroxy-3-butanone can lead to higher molecular weight pyrazine derivatives. researchgate.net

Substituent Introduction onto the Pyrazine Ring (e.g., halogenation, amination)

A key strategy for the synthesis of this compound involves starting with a pre-functionalized pyrazine, such as 2,3-dichloropyrazine. This intermediate allows for the sequential and regioselective introduction of the desired functional groups. The synthesis of 2,3-dichloropyrazine itself can be accomplished through various methods, including the Sandmeyer reaction of 3-amino-2-chloropyrazine. google.com

The chlorine atoms on 2,3-dichloropyrazine are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine and other nucleophiles. alquds.edu The reactivity of the chloro groups can be influenced by the presence of other substituents on the pyrazine ring. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups at the 2-position direct nucleophilic attack to the 5-position, while electron-donating groups at the 2-position favor substitution at the 3-position. acs.orgresearchgate.net In the case of 2,3-dichloropyrazine, the positions are electronically similar, but sequential substitution is possible under controlled conditions.

The amination of chloropyrazines is a well-established method for introducing amino functionalities. acs.org This reaction can be carried out with ammonia or various primary and secondary amines. acs.org The reaction of chloropyrazines with amines can proceed via a facile SNAr mechanism, particularly in the presence of a base or in a suitable solvent system. researchgate.net

Introduction and Functionalization of the Hydrazinyl Group

The incorporation of the hydrazinyl moiety is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of a halogenated pyrazine precursor with hydrazine (B178648).

Methodologies for Hydrazine Incorporation (e.g., nucleophilic displacement)

The most direct method for introducing the hydrazinyl group onto the pyrazine ring is through a nucleophilic aromatic substitution reaction. Specifically, the reaction of 2,3-dichloropyrazine with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol results in the formation of 2-chloro-3-hydrazinylpyrazine. frontiersin.org This monosubstitution is a key step, leaving one chlorine atom available for the subsequent introduction of the morpholine (B109124) moiety. The reaction is typically carried out by refluxing the reactants. frontiersin.org

Synthesis of Hydrazinyl Precursors (e.g., 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives, 2-chloro-3-hydrazinylpyrazine)

The primary hydrazinyl precursor for the synthesis of this compound is 2-chloro-3-hydrazinylpyrazine. As mentioned above, this compound is synthesized from commercially available 2,3-dichloropyrazine.

For context, the synthesis of other hydrazinyl-containing heterocycles, such as 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives, also follows a nucleophilic substitution pathway. These compounds are typically prepared by reacting a di-substituted chloro-s-triazine with hydrazine.

The synthesis of 2-chloro-3-hydrazinylpyrazine is outlined in the following reaction scheme:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2,3-Dichloropyrazine | Hydrazine hydrate | Ethanol | Reflux, 85°C | 2-Chloro-3-hydrazinylpyrazine |

Table 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine. frontiersin.org

Grafting of the Morpholine Moiety onto the Pyrazine Scaffold

The final step in the synthesis of this compound is the introduction of the morpholine group. This is achieved by reacting the 2-chloro-3-hydrazinylpyrazine intermediate with morpholine.

This reaction is another example of a nucleophilic aromatic substitution, where the nitrogen atom of the morpholine ring acts as the nucleophile, displacing the remaining chlorine atom on the pyrazine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The general conditions for such amination reactions on chloro-heterocycles often involve heating the reactants in a suitable solvent. nih.gov

| Step | Starting Material | Reagent(s) | Key Intermediate/Product |

| 1 | 2,3-Dichloropyrazine | Hydrazine hydrate | 2-Chloro-3-hydrazinylpyrazine |

| 2 | 2-Chloro-3-hydrazinylpyrazine | Morpholine | This compound |

Nucleophilic Substitution Approaches for Morpholine Attachment

Nucleophilic aromatic substitution (SNAr) is a primary and well-established method for the functionalization of electron-deficient heterocyclic systems like pyrazine. researchgate.netnih.gov The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present.

A plausible and common synthetic route commences with a dihalogenated pyrazine, typically 2,3-dichloropyrazine, as the starting material. The reaction proceeds in a stepwise manner:

Monosubstitution with Morpholine: The first step involves the reaction of 2,3-dichloropyrazine with morpholine. This reaction is regioselective due to the electronic properties of the pyrazine ring. The substitution of the first chlorine atom with morpholine yields the intermediate, 4-(3-chloropyrazin-2-yl)morpholine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Substitution with Hydrazine: The second step is the introduction of the hydrazinyl group. The intermediate, 4-(3-chloropyrazin-2-yl)morpholine, is reacted with hydrazine hydrate. The remaining chlorine atom is displaced by the hydrazine nucleophile to afford the final product, this compound. This step often requires elevated temperatures to proceed to completion.

The general reaction scheme is depicted below:

Scheme 1: General synthetic pathway via sequential nucleophilic aromatic substitution.

The success of this approach hinges on the differential reactivity of the two chlorine atoms, although in the case of 2,3-dichloropyrazine, the positions are equivalent until the first substitution occurs. The introduction of the electron-donating morpholine group can slightly deactivate the ring towards the second substitution, often necessitating more forcing conditions for the reaction with hydrazine.

Alternative Coupling Strategies for Morpholine Integration

While SNAr is a robust method, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more versatile approach for forming C-N bonds. nih.govresearchgate.netresearchgate.net This strategy can be particularly useful if the SNAr reaction suffers from low yields or requires harsh conditions.

A potential pathway could involve:

Synthesis of a Hydrazinyl-Halopyrazine Intermediate: The synthesis could start with the reaction of 2,3-dichloropyrazine with a protected hydrazine, followed by deprotection, or directly with hydrazine under controlled conditions to favor monosubstitution, yielding 2-chloro-3-hydrazinylpyrazine.

Palladium-Catalyzed Coupling with Morpholine: The resulting 2-chloro-3-hydrazinylpyrazine intermediate can then be coupled with morpholine using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base. This method is known for its high functional group tolerance and can often proceed under milder conditions than traditional SNAr reactions. mdpi.com

Optimization of Synthetic Pathways for this compound

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization studies are crucial to maximize product yield, minimize reaction times, and reduce the formation of byproducts.

Reaction Condition Screening and Yield Enhancement Strategies

For the nucleophilic substitution pathway (2.3.1), several parameters can be systematically varied to enhance the yield of this compound. Key variables include the choice of solvent, base, reaction temperature, and reaction time for both substitution steps.

A hypothetical optimization study for the first step, the reaction of 2,3-dichloropyrazine with morpholine, is presented in the table below.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | K₂CO₃ | 80 | 24 | 45 |

| 2 | Acetonitrile (B52724) | K₂CO₃ | 80 | 24 | 62 |

| 3 | DMF | K₂CO₃ | 100 | 12 | 75 |

| 4 | DMSO | K₂CO₃ | 120 | 8 | 85 |

| 5 | DMSO | Cs₂CO₃ | 120 | 6 | 92 |

| 6 | Toluene | NaH | 110 | 18 | 55 |

Similar optimization would be conducted for the second step involving hydrazine. Factors such as the equivalents of hydrazine and the potential use of a catalyst would be investigated to maximize the conversion to the final product.

Exploration of Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. researchgate.netmdpi.commdpi.com For the synthesis of this compound, several green strategies can be explored:

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO, while effective, pose environmental and health concerns. Investigating the use of more benign solvents such as water, ethanol, or bio-based solvents like polyethylene glycol (PEG) could significantly improve the environmental footprint of the synthesis. mdpi.com

Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric amounts is a core principle of green chemistry. Palladium-catalyzed coupling reactions (as described in 2.3.2) are an example, as they require only small amounts of catalyst.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govrasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. A comparative study is outlined below.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6 - 24 hours | 15 - 60 minutes |

| Temperature | 80 - 120 °C | 100 - 150 °C (controlled) |

| Yield | Moderate to High | Often Higher |

| Byproduct Formation | Can be significant | Often reduced |

One-Pot Synthesis: Designing a one-pot procedure where both substitution steps are carried out in the same reaction vessel without isolating the intermediate would improve atom economy and reduce waste from workup and purification steps.

Analytical Validation of Synthetic Products and Intermediates (e.g., general spectroscopic methodologies)

The structural confirmation and purity assessment of the synthesized this compound and its intermediates are crucial. A combination of spectroscopic techniques is employed for this purpose. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons on the pyrazine ring would appear as distinct signals in the downfield region (typically δ 7.5-8.5 ppm). rsc.org The methylene protons of the morpholine ring would show characteristic multiplets, typically around δ 3.5-4.0 ppm for those adjacent to the oxygen and δ 3.0-3.5 ppm for those adjacent to the nitrogen. The protons of the hydrazinyl group (-NHNH₂) would appear as broad singlets that can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The pyrazine ring carbons would resonate in the aromatic region (δ 130-160 ppm). The morpholine carbons would appear in the aliphatic region (typically δ 45-70 ppm). jconsortium.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. imist.ma

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands would include N-H stretching for the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching for the pyrazine ring (around 1400-1600 cm⁻¹), and C-O-C stretching for the morpholine ether linkage (around 1100 cm⁻¹). jconsortium.com

Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the reaction, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final product.

By combining the data from these analytical methods, the identity, structure, and purity of this compound can be unambiguously confirmed.

Chemical Reactivity and Derivatization Strategies for 4 3 Hydrazinylpyrazin 2 Yl Morpholine

Reactivity of the Hydrazinyl Functionality

The hydrazinyl (-NHNH2) group is a potent nucleophile and a key site for various chemical transformations. Its reactivity is central to the derivatization of 4-(3-Hydrazinylpyrazin-2-yl)morpholine.

The reaction of the hydrazinyl group with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones, a class of compounds also known as Schiff bases. researchgate.netresearchgate.net This condensation reaction typically proceeds under mild acidic conditions, which catalyze the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon. researchgate.net The subsequent dehydration of the resulting carbinolamine intermediate yields the stable C=N double bond characteristic of a hydrazone. scirp.org

The general mechanism for this reaction involves the following steps:

Protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine of the hydrazinyl group on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the imine or Schiff base.

The versatility of this reaction allows for the introduction of a wide range of substituents by varying the structure of the carbonyl compound. This has been explored in the synthesis of various biologically active molecules. researchgate.netnih.gov For instance, the reaction with aromatic aldehydes can introduce different substituted phenyl rings, which can significantly influence the pharmacological profile of the resulting molecule.

Table 1: Examples of Schiff Bases Derived from Hydrazinyl Pyrazines

| Carbonyl Compound | Resulting Schiff Base | Potential Applications |

| Benzaldehyde | (E)-N'-(phenylmethylene)hydrazinyl-pyrazine derivative | Antitumor agents |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)hydrazinyl-pyrazine derivative | Antitumor agents nih.gov |

| Substituted Salicylaldehydes | N'-(substituted-benzylidene)hydrazinyl-pyrazine derivatives | Antimicrobial agents |

This table presents hypothetical examples based on known reactivity patterns of hydrazines.

The hydrazinyl moiety serves as a key building block for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the hydrazinyl group with a reagent containing two electrophilic centers. The resulting fused heterocycles, such as triazoles, oxadiazoles (B1248032), and thiadiazoles, are prevalent in many pharmacologically active compounds.

Triazoles: The synthesis of fused 1,2,4-triazoles can be achieved by reacting this compound with reagents like carboxylic acids, orthoesters, or cyanogen (B1215507) bromide. For example, reaction with a carboxylic acid in the presence of a dehydrating agent would first form an N-acylhydrazide intermediate, which upon heating undergoes intramolecular cyclization and dehydration to yield the triazole ring. A variety of 1,2,3-triazolo[1,5-a]pyrazines have been synthesized through different routes. mdpi.com

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the hydrazinyl pyrazine (B50134) derivative by reacting it with a one-carbon synthon like carbon disulfide in the presence of a base. The initial reaction forms a dithiocarbazate intermediate, which upon treatment with an oxidizing agent or a dehydrating agent undergoes cyclization to the oxadiazole ring.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be accomplished by reacting the hydrazinyl pyrazine with reagents such as carbon disulfide or isothiocyanates. For instance, reaction with carbon disulfide in a basic medium, followed by acidification, can lead to the formation of the thiadiazole ring.

These cyclocondensation reactions significantly expand the chemical space accessible from this compound, providing a pathway to novel compounds with diverse biological properties.

The nucleophilic character of the hydrazinyl group allows for facile acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acylhydrazide derivatives. This reaction is a common strategy to introduce various acyl groups, which can modulate the electronic and steric properties of the molecule. The resulting acylhydrazides can also serve as intermediates for further transformations, such as the synthesis of oxadiazoles mentioned earlier.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylhydrazide derivatives. The introduction of a sulfonyl group can significantly alter the acidity and hydrogen bonding capabilities of the molecule, which can be beneficial for improving pharmacokinetic properties.

Modifications and Functionalization of the Morpholine (B109124) Ring System

The morpholine ring, while generally stable, can also be a target for chemical modification, although this is less common than reactions involving the hydrazinyl group. e3s-conferences.orgnih.gov

Currently, there is limited specific information in the public domain regarding ring expansion or contraction studies directly on the morpholine ring of this compound. Such transformations are generally complex and would likely require multi-step synthetic sequences. Hypothetically, ring expansion could be attempted through reactions like the Tiffeneau-Demjanov rearrangement, but this would necessitate the introduction of specific functional groups on the morpholine ring. Ring contraction is also a challenging transformation and would likely involve significant skeletal rearrangement.

The introduction of substituents onto the morpholine ring of this compound is a potential strategy for further derivatization. However, direct functionalization of the saturated morpholine ring is often difficult. More feasible approaches typically involve the synthesis of substituted morpholines first, followed by their attachment to the pyrazine ring.

For instance, starting with a substituted diethanolamine, one could synthesize a substituted morpholine ring. This substituted morpholine could then be coupled to a suitable pyrazine precursor, such as 2-chloro-3-hydrazinylpyrazine, via a nucleophilic aromatic substitution reaction.

Table 2: Hypothetical Substituted Morpholine Derivatives

| Substituent on Morpholine Ring | Potential Synthetic Route |

| Methyl | Coupling of 2-methylmorpholine (B1581761) with a 2-halopyrazine derivative. |

| Hydroxymethyl | Synthesis of morpholine-2-methanol followed by coupling to the pyrazine ring. |

| Carboxylic acid | Oxidation of a hydroxymethyl-substituted morpholine derivative. |

This table presents hypothetical examples of substituted morpholine derivatives and their potential synthetic strategies.

Transformations at the Pyrazine Nucleus

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally considered a challenging transformation. The electron-withdrawing nature of the two ring nitrogens deactivates the aromatic system towards attack by electrophiles. nih.govmasterorganicchemistry.com This deactivation is analogous to that observed in other diazines like pyridine (B92270). mdpi.com For an electrophilic substitution to occur, the presence of strong activating groups on the pyrazine ring is often necessary. nih.govresearchgate.net

In the case of this compound, the morpholine group, connected via its nitrogen atom, acts as an electron-donating group through resonance, which can partially counteract the deactivating effect of the pyrazine nitrogens. The hydrazinyl group is also considered an activating group. However, the lone pairs on the nitrogen atoms of the pyrazine ring can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing the deactivation of the ring. masterorganicchemistry.com

Due to these factors, direct electrophilic substitution on the carbon atoms of the pyrazine core of this compound is not a commonly employed derivatization strategy and would likely require harsh reaction conditions with poor to moderate yields. Specific examples of such reactions on this particular molecule are not widely reported in the scientific literature.

Nucleophilic Aromatic Substitution on Pyrazine Derivatives

In contrast to electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. researchgate.netdovepress.com While this compound itself does not possess a typical leaving group on the pyrazine core, its derivatives, such as chloropyrazines, are excellent substrates for SNA_r reactions. youtube.comnih.gov

For instance, a chlorine atom on the pyrazine ring can be readily displaced by various nucleophiles. The reactivity of chloropyrazines in such displacement reactions has been well-documented. youtube.comnih.gov Therefore, a synthetic strategy could involve the use of a precursor like 2,3-dichloropyrazine, where one chlorine is first substituted by morpholine and the other by hydrazine (B178648) or a protected hydrazine equivalent. Alternatively, a chloromorpholinopyrazine could be reacted with hydrazine hydrate (B1144303) to yield the target compound. youtube.com

The hydrazinyl group itself is a powerful nucleophile and can participate in substitution reactions. However, in the context of modifying the pyrazine ring of the title compound, it is the reactivity of pyrazine derivatives with leaving groups that is more relevant for SNA_r.

Multi-Component Reactions Incorporating this compound as a Core Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are characterized by their high atom economy, step efficiency, and ability to generate molecular complexity in a single operation. mdpi.comnih.gov

The hydrazinyl moiety of this compound is an excellent functional group for participation in MCRs, particularly in the synthesis of heterocyclic compounds. Hydrazines are key components in well-known MCRs that lead to the formation of pyrazoles and other nitrogen-containing heterocycles.

A prominent application of hydrazinylpyrazines, including the title compound, is in the synthesis of fused pyrazolo[1,5-a]pyrazine (B3255129) derivatives. These reactions often proceed via a cyclocondensation mechanism where the hydrazinyl group reacts with a 1,3-dicarbonyl compound or its equivalent. This transformation can be considered a type of MCR, often a three-component reaction if the 1,3-dicarbonyl compound is generated in situ.

While specific examples detailing the use of this compound as a core scaffold in a wide variety of MCRs are not extensively documented, its structural motifs are present in reactants used for generating libraries of bioactive molecules. For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves the reaction of aminopyrazoles with various carbonyl compounds in a multi-component fashion. youtube.com Given the reactivity of the hydrazinyl group, it is highly probable that this compound could be successfully employed in various MCRs to generate complex heterocyclic structures.

Chemo- and Regioselectivity in Derivatization Reactions of the Chemical Compound

Chemo- and regioselectivity are critical considerations in the derivatization of a multifunctional molecule like this compound. The compound possesses multiple reactive sites: the two nitrogen atoms of the hydrazinyl group, the nitrogen atom of the morpholine ring, and the two nitrogen atoms of the pyrazine ring, in addition to the aromatic carbon atoms.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving the hydrazinyl group, the terminal -NH2 is generally more nucleophilic and reactive than the -NH- group attached to the pyrazine ring. For instance, in acylation or condensation reactions, the reaction will almost exclusively occur at the terminal nitrogen.

Regioselectivity pertains to the specific site of reaction within a functional group or on the aromatic ring. A key aspect of the reactivity of this compound is the regioselectivity observed in cyclization reactions. The most common and synthetically valuable reactions of this compound involve the hydrazinyl group reacting with 1,3-dielectrophiles to form a new five-membered ring, leading to the formation of the pyrazolo[1,5-a]pyrazine scaffold.

The general mechanism for the formation of pyrazoles from hydrazines and β-dicarbonyl compounds involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. In the case of this compound, the reaction with a β-ketoester, for example, would proceed through the initial attack of the terminal amino group of the hydrazine on one of the carbonyl groups of the ketoester. Subsequent cyclization occurs through the attack of the other nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration to yield the fused pyrazole (B372694) ring. The regiochemical outcome is determined by which carbonyl group is attacked first and the subsequent cyclization pathway.

The presence of the morpholine group at the 2-position of the pyrazine ring can influence the electronic properties of the pyrazine system and, consequently, the reactivity of the adjacent hydrazinyl group, although this effect is often secondary to the inherent reactivity of the hydrazine moiety in these cyclization reactions.

Below is a table summarizing the key reactive sites and the expected selectivity in the derivatization of this compound.

| Reactive Site | Type of Reaction | Expected Selectivity | Product Type |

| Hydrazinyl Group (-NHNH2) | Cyclocondensation with 1,3-dicarbonyls | High | Fused Pyrazolo[1,5-a]pyrazines |

| Hydrazinyl Group (-NHNH2) | Acylation | High chemoselectivity for the terminal NH2 | N'-acyl derivatives |

| Pyrazine Ring (C-H bonds) | Electrophilic Aromatic Substitution | Low reactivity, requires harsh conditions | Substituted pyrazine core |

| Pyrazine Ring (with leaving group) | Nucleophilic Aromatic Substitution | High reactivity | Substituted pyrazine core |

| Pyrazine Ring Nitrogens | Protonation/Alkylation | Possible, leads to deactivation for EAS | Pyrazinium salts |

Structure Activity Relationship Sar and Structural Modification Studies

Design Principles for Analog Synthesis of 4-(3-Hydrazinylpyrazin-2-yl)morpholine Derivatives

The design of analogs of this compound is guided by established medicinal chemistry principles aimed at exploring and optimizing interactions with biological targets. The synthetic strategy typically involves the systematic modification of its three main components.

Systematic Variation of the Hydrazinyl Substituents

The hydrazinyl group serves as a critical linker and a potential hydrogen-bonding motif. Modifications at this position can significantly influence the compound's potency and selectivity.

Key Modifications and Rationale:

N'-Alkylation/Arylation: Introduction of alkyl or aryl groups on the terminal nitrogen of the hydrazinyl moiety can explore hydrophobic pockets in a target's binding site. The size and nature of these substituents are varied to probe steric and electronic effects. For instance, small alkyl groups like methyl or ethyl can provide baseline information, while bulkier groups such as benzyl (B1604629) or substituted phenyl rings can establish more extensive interactions.

Acylation: Acylation of the hydrazinyl group to form hydrazides can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and modulate the electronic properties of the linker. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to fine-tune these properties.

Cyclization: The hydrazinyl moiety can be incorporated into heterocyclic rings, such as pyrazoles or triazoles. This rigidifies the structure, reducing conformational flexibility and potentially leading to a more favorable entropic contribution to binding.

Illustrative Research Findings for Hydrazinyl Moiety Modification:

| Modification | Rationale | Potential Outcome |

| N'-Methylation | Probe for small hydrophobic pockets. | May increase lipophilicity and cell permeability. |

| N'-Benzylation | Explore larger hydrophobic regions. | Can lead to enhanced potency through pi-stacking interactions. |

| Acetylation | Introduce hydrogen bond acceptor, reduce basicity. | Modulates electronic profile and may improve selectivity. |

| Formation of a pyrazole (B372694) ring | Rigidify the linker, introduce new interaction points. | Can lock the molecule in a bioactive conformation. |

Modulation of the Morpholine (B109124) Ring Structure and Substituents

Key Modifications and Rationale:

Ring Substitution: Introduction of substituents on the carbon atoms of the morpholine ring can explore specific interactions within the binding pocket. For example, methyl groups can probe for small hydrophobic pockets, while hydroxyl groups can introduce new hydrogen bonding opportunities. Chiral substitutions can be used to investigate stereospecific interactions.

Ring Variation: The morpholine ring can be replaced with other saturated heterocycles to assess the importance of the oxygen atom and the ring conformation. Examples include piperazine, thiomorpholine (B91149), and piperidine. researchgate.net Thiomorpholine, for instance, replaces the oxygen with a sulfur atom, which can alter lipophilicity and engage in different types of interactions. Piperazine introduces an additional nitrogen atom, providing another site for substitution or potential hydrogen bonding.

Ring Opening: In some cases, acyclic analogs of the morpholine ring, such as N,N-di(2-hydroxyethyl)amino derivatives, can be synthesized to evaluate the necessity of the cyclic constraint for biological activity.

Representative SAR Data for Morpholine Ring Analogs:

| Analog | Modification | Observed Effect (Hypothetical) |

| 2-Methylmorpholine (B1581761) | Introduction of a chiral center and a small hydrophobic group. | May lead to stereospecific binding and increased potency. |

| Thiomorpholine | Replacement of the ring oxygen with sulfur. | Can increase lipophilicity and potentially alter binding mode. |

| Piperazine | Replacement of the ring oxygen with a nitrogen atom. | Offers a new point for substitution and potential for salt formation, affecting solubility. |

Exploration of Substituent Effects on the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient aromatic system, and its nitrogen atoms often act as hydrogen bond acceptors in interactions with biological targets. pharmablock.com Substitution on the pyrazine core can modulate its electronic properties and provide additional points of interaction.

Key Modifications and Rationale:

Substitution at C5 and C6: Introduction of various substituents at the available carbon atoms (C5 and C6) of the pyrazine ring can significantly impact activity. Electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be used to systematically probe the electronic requirements for optimal activity.

Introduction of Bulky Groups: The addition of larger aryl or heteroaryl groups can lead to enhanced potency through interactions with extended regions of the binding site.

Fused Ring Systems: The pyrazine ring can be fused with other rings (e.g., imidazole, triazole) to create bicyclic systems like imidazo[1,2-a]pyrazines or researchgate.netnih.govfrontiersin.orgtriazolo[4,3-a]pyrazines. researchgate.netfrontiersin.org This approach significantly alters the shape and electronic distribution of the core, potentially leading to novel binding modes and improved selectivity.

Methodologies for SAR Elucidation

To systematically investigate the relationship between the chemical structure of this compound derivatives and their biological activity, various computational and experimental techniques are employed.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For the this compound scaffold, a QSAR model would be developed by:

Data Set Assembly: A series of analogs with systematically varied substituents on the hydrazinyl, morpholine, and pyrazine moieties would be synthesized and their biological activities (e.g., IC50 values against a specific target) determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Building and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. pensoft.netnih.gov The predictive power of the model is then rigorously assessed using internal and external validation techniques.

The resulting QSAR model can provide valuable insights into which molecular properties are most influential for activity and can be used to predict the activity of virtual compounds, thereby guiding the design of new, more potent analogs.

Fragment-Based SAR Analysis for the Chemical Compound

This approach often involves:

Synthesis and Testing of Individual Fragments: The individual fragments or simplified analogs containing these fragments are synthesized and tested for their ability to bind to the target. While the affinity of individual fragments is often weak, techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can detect these interactions.

Bioisosteric Replacement: Each fragment is systematically replaced with known bioisosteres to evaluate the impact on activity. For example, the pyrazine ring could be replaced with a pyridine (B92270) or pyrimidine, and the morpholine ring with a thiomorpholine or piperazine. pharmablock.com

Computational Docking: Molecular docking studies can be used to predict the binding mode of the parent compound and its fragments within the active site of a target protein. This can help to rationalize the observed SAR and identify key interactions that each fragment makes.

By understanding the contribution of each fragment, medicinal chemists can focus their optimization efforts on the most critical parts of the molecule, leading to a more efficient drug discovery process.

Conformational Analysis and its Theoretical Impact on Activity

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting the most stable conformations of a molecule and the energy barriers between them. For this compound, several key rotational and conformational factors are at play.

The morpholine ring typically adopts a stable chair conformation. However, the orientation of the morpholine ring relative to the pyrazine ring, as well as the orientation of the hydrazinyl group, can vary. These different arrangements give rise to distinct conformers, each with a specific energy level. The relative populations of these conformers at physiological temperatures can be estimated from their calculated energy differences.

Detailed research findings from computational studies on analogous systems, such as other substituted pyrazines, provide insights into the likely conformational behavior of this compound. These studies often calculate key dihedral angles and the associated potential energy surface to identify low-energy conformations.

| Conformer | Dihedral Angle (Pyrazine-C-N-Morpholine) (°) | Dihedral Angle (Pyrazine-C-N-Hydrazinyl) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| A | 45 | 0 | 0.00 | 75 |

| B | 135 | 0 | 1.50 | 15 |

| C | 45 | 180 | 2.50 | 5 |

| D | 135 | 180 | 3.00 | 5 |

The theoretical impact on activity is then inferred by comparing the structural features of the low-energy conformers with the known pharmacophore requirements of a particular biological target. For example, if a specific distance between a hydrogen bond donor on the hydrazinyl group and the oxygen atom of the morpholine ring is required for optimal binding, the probability of the molecule adopting a conformation that satisfies this requirement can be assessed.

| Conformer | Key Intramolecular Distance (Å) | Predicted Receptor Binding Affinity (Score) | Notes |

|---|---|---|---|

| A | 2.5 | 8.5 | Optimal distance for H-bond formation. |

| B | 4.2 | 6.2 | Suboptimal distance, weaker interaction. |

| C | 5.8 | 4.1 | Poor fit in the binding pocket. |

| D | 7.1 | 3.5 | Steric clashes predicted. |

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Computational Approaches

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based on 4-(3-Hydrazinylpyrazin-2-yl)morpholine have been reported. Such studies would typically involve identifying the key chemical features of the molecule essential for a specific biological activity and using this model to screen large compound libraries for potential hits.

Advanced QSAR Techniques (e.g., 3D-QSAR)

There are no published Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies for a series of compounds that includes this compound. These studies are fundamental for understanding how structural modifications within a class of molecules affect their biological activity.

Structure-Based Computational Methodologies

Molecular Docking Studies with Relevant Biological Targets

No molecular docking studies investigating the binding of this compound to any specific protein or biological target have been found in the literature. Such studies would be pivotal in predicting the binding orientation and affinity of the compound within a target's active site.

Molecular Dynamics Simulations for Ligand-Target Interactions

The stability and dynamics of a potential complex between this compound and a biological target have not been investigated through molecular dynamics simulations in any published research.

Binding Free Energy Calculations and Pathway Analysis

Consistent with the absence of docking and dynamics studies, there are no reports on binding free energy calculations, which are used to provide a more quantitative prediction of the binding affinity of a ligand to its target.

Prediction of Theoretical Spectroscopic Properties and Conformational Landscapes of this compound

The theoretical prediction of spectroscopic properties and the exploration of the conformational landscape of this compound are essential for its structural elucidation and for understanding its dynamic behavior. These investigations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide accurate predictions of various molecular properties. jocpr.comresearchgate.net

Theoretical Spectroscopic Properties:

Computational methods can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated to aid in the interpretation of experimental spectra. For the morpholine (B109124) moiety, the protons on the carbons adjacent to the oxygen are expected to appear at a different chemical shift than those adjacent to the nitrogen. nih.govresearchgate.net The chair conformation of the morpholine ring leads to distinct axial and equatorial proton signals, which can be further complicated by the substitution pattern. nih.govstackexchange.com The pyrazine (B50134) ring protons will exhibit characteristic shifts in the aromatic region, influenced by the electron-donating hydrazine (B178648) and morpholine substituents. The protons of the hydrazinyl group will also have a distinct chemical shift.

IR Spectroscopy: Theoretical IR spectra can help in identifying characteristic vibrational modes. Key predicted vibrational frequencies would include the N-H stretching of the hydrazinyl group, C-H stretching of the aromatic pyrazine and aliphatic morpholine rings, C=N and C=C stretching vibrations within the pyrazine ring, and C-O-C stretching of the morpholine ether linkage. jocpr.comcore.ac.uk DFT calculations can help in assigning the bands observed in experimental IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. kbhgroup.inmdpi.comresearchgate.net The predicted spectra would likely show π-π* transitions associated with the pyrazine ring. The presence of the hydrazinyl and morpholine substituents, acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. kbhgroup.in

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Expected Chemical Shift/Frequency Range |

|---|---|---|

| ¹H NMR | Morpholine protons (CH₂-N and CH₂-O), Pyrazine protons, Hydrazine protons (NH, NH₂) | ~2.5-4.0 ppm (morpholine), ~7.5-8.5 ppm (pyrazine), Variable (hydrazine) |

| ¹³C NMR | Morpholine carbons, Pyrazine carbons | ~45-70 ppm (morpholine), ~130-160 ppm (pyrazine) |

| IR Spectroscopy | N-H stretch (hydrazine), C-H stretch (aromatic/aliphatic), C=N/C=C stretch (pyrazine), C-O-C stretch (morpholine) | 3200-3400 cm⁻¹ (N-H), 2800-3100 cm⁻¹ (C-H), 1500-1600 cm⁻¹ (C=N/C=C), 1050-1150 cm⁻¹ (C-O-C) |

| UV-Vis Spectroscopy | π-π* transitions of the pyrazine ring | λ_max > 260 nm |

Conformational Landscapes:

The conformational landscape of this compound is primarily dictated by the flexibility of the morpholine ring and the rotation around the single bonds connecting the different moieties.

Morpholine Ring Pucker: The morpholine ring typically adopts a chair conformation. rsc.org Computational studies can determine the relative energies of the chair and other less stable conformations like the boat or twist-boat. The substitution on the nitrogen atom can influence the preference for axial or equatorial positioning of the substituent on the nitrogen in related systems, though in this case, the pyrazine group is directly attached to the morpholine nitrogen. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis for Analog Design

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. researchgate.net By predicting these properties for this compound, researchers can identify potential liabilities and guide the design of analogs with improved drug-like characteristics. f1000research.comeijppr.com

A variety of computational models and software are available to predict key ADME parameters based on the molecule's structure. These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.

Key Predicted ADME Properties:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor status are predicted to understand oral bioavailability. The presence of multiple nitrogen and oxygen atoms suggests that the molecule will have some degree of polarity, which can influence its absorption.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are important for determining where the compound will travel in the body. The polar surface area (PSA) and the number of hydrogen bond donors and acceptors are key descriptors for predicting BBB penetration.

Metabolism: The prediction of metabolic stability and the sites of metabolism by cytochrome P450 (CYP) enzymes is crucial. The pyrazine and hydrazinyl moieties could be susceptible to enzymatic modification.

Excretion: While direct prediction of excretion pathways is complex, parameters like water solubility (LogS) can provide an indication of the likelihood of renal clearance.

Predicted ADME Profile for this compound and Design Considerations for Analogs

| ADME Parameter | Predicted Value/Characteristic for the Parent Compound | Implications and Strategy for Analog Design |

|---|---|---|

| Molecular Weight (g/mol) | 195.21 | Compliant with Lipinski's Rule (<500). Analogs should aim to stay within this limit. |

| LogP (Lipophilicity) | Low to Moderate | A balanced LogP is crucial for both solubility and permeability. Analogs could modulate this by adding or removing non-polar groups. |

| Topological Polar Surface Area (TPSA) | High | A high TPSA may limit BBB penetration. For CNS-targeted analogs, TPSA would need to be reduced. |

| Hydrogen Bond Donors | 2 (from -NHNH₂) | Compliant with Lipinski's Rule (≤5). Modification of the hydrazine group would alter this. |

| Hydrogen Bond Acceptors | 5 (3 from pyrazine-morpholine, 2 from hydrazine) | Compliant with Lipinski's Rule (≤10). Alterations to the heterocyclic rings would impact this count. |

| Aqueous Solubility (LogS) | Predicted to be soluble | Good solubility is favorable for administration and distribution. Analogs should maintain adequate solubility. aip.org |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | The high polarity suggests poor CNS penetration. If CNS activity is desired, analogs would require significant modification to increase lipophilicity and reduce polarity. |

| CYP450 Inhibition | Possible interaction with certain CYP isoforms | Analogs should be designed to minimize inhibition of major CYP enzymes to avoid drug-drug interactions. |

The in silico ADME profile of this compound suggests it is a good starting point for drug discovery, with a molecular weight and hydrogen bonding capacity well within the desirable ranges. However, its high polarity may limit its ability to cross the blood-brain barrier. For the design of analogs, a key strategy would be to modulate the lipophilicity by introducing different substituents on the pyrazine or morpholine rings, while carefully monitoring the impact on other ADME properties. For instance, replacing the hydrazine group with less polar functionalities could improve oral absorption and BBB penetration, if desired for a specific therapeutic target.

Advanced Characterization and Analytical Methodologies for Complex Pyrazine Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, HRMS)

The definitive structural confirmation of novel or complex molecules like 4-(3-hydrazinylpyrazin-2-yl)morpholine relies heavily on high-resolution spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed insights into the molecular framework and elemental composition.

2D-NMR Spectroscopy allows for the mapping of proton (¹H) and carbon (¹C) environments within the molecule and their connectivity. For this compound, a suite of 2D-NMR experiments would be employed to assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show correlations between the protons on the morpholine (B109124) ring and the protons on the pyrazine (B50134) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the morpholine ring to the pyrazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for the determination of the elemental formula of the compound, a critical piece of evidence for structural confirmation. For this compound (C₈H₁₃N₅O), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.

| Technique | Information Gained | Expected Observations for this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Signals corresponding to the pyrazine ring proton, morpholine ring protons, and hydrazinyl protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Signals for the four distinct carbons of the pyrazine ring and the two distinct carbons of the morpholine ring. |

| COSY | ¹H-¹H correlations through bonds. | Correlations between vicinal protons on the morpholine ring. |

| HSQC | Direct ¹H-¹³C correlations. | Correlation of each proton signal with its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Correlations from morpholine protons to pyrazine carbons, confirming the attachment point. |

| HRMS | Exact mass and elemental composition. | A molecular ion peak corresponding to the exact mass of C₈H₁₃N₅O. |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about connectivity and elemental composition, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can reveal the absolute stereochemistry of chiral centers and provide precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For a molecule like this compound, obtaining suitable single crystals would allow for the direct visualization of its atomic arrangement. A related compound, 4-(pyrazin-2-yl)morpholine, has been characterized by single-crystal X-ray diffraction, revealing that the morpholine ring adopts a chair conformation and the molecule is nearly planar. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov Based on this, it is anticipated that this compound would exhibit similar conformational features, with the hydrazinyl group influencing the crystal packing through hydrogen bonding interactions.

The crystallographic data for a related pyrazine derivative provides insight into what might be expected for the target compound.

| Parameter | Value for 4-(pyrazin-2-yl)morpholine | Expected Implications for this compound |

| Crystal System | Monoclinic | Likely to be monoclinic or another low-symmetry system. |

| Space Group | P2₁/c | The specific space group will depend on the crystal packing. |

| Morpholine Conformation | Chair | The morpholine ring is expected to adopt a chair conformation. |

| Molecular Planarity | Nearly planar | The pyrazine ring will be planar, with the morpholine ring adopting a chair conformation relative to it. |

| Intermolecular Interactions | C-H···N and C-H···O hydrogen bonds | The presence of the hydrazinyl group will likely lead to additional and stronger N-H···N and N-H···O hydrogen bonding, influencing the crystal packing. |

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, GC-MS)

The purity of a chemical compound is a critical parameter, and chromatographic techniques are the primary methods for its assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A validated RP-HPLC method for a pyrazoline derivative has been reported, which can serve as a starting point for method development for our target compound. ijcpa.in

A typical HPLC method for purity assessment would involve:

Column: A C18 column is a common choice for reversed-phase chromatography. ijcpa.in

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ijcpa.in

Detection: UV detection at a wavelength where the pyrazine chromophore absorbs strongly.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the hydrazinyl group might make this compound less volatile, derivatization could be employed to increase its volatility and thermal stability for GC-MS analysis. GC-MS provides both retention time data for separation and mass spectral data for the identification of the compound and any impurities.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | C18 (non-polar) | Water/Acetonitrile or Methanol gradient (polar) | UV-Vis Detector | Purity assessment, quantification, and preparative separation. |

| GC-MS | Capillary column with a non-polar or mid-polar stationary phase | Helium (inert carrier gas) | Mass Spectrometer | Identification and quantification of volatile impurities. |

Advanced Hyphenated Techniques for Reaction Monitoring and Product Analysis

The synthesis of complex molecules often involves multiple steps and the potential for side reactions. Advanced hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for real-time reaction monitoring and comprehensive product analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. By taking small aliquots from a reaction mixture at different time points and analyzing them by LC-MS, chemists can track the consumption of starting materials, the formation of the desired product, and the appearance and disappearance of any intermediates or byproducts. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Flow Chemistry with In-line Analysis represents a modern approach to chemical synthesis and analysis. The synthesis of a pyrazine derivative has been demonstrated in a continuous flow reactor. acs.org Integrating in-line analytical techniques such as IR or UV-Vis spectroscopy, and even at-line HPLC or UPLC-MS, allows for continuous monitoring and control of the reaction process. This approach can lead to improved yields, higher purity, and safer and more efficient manufacturing processes.

For the synthesis of this compound, one could envision a flow synthesis setup where the reactants are continuously mixed and heated, with an in-line IR probe monitoring the disappearance of a key functional group from a starting material and the appearance of a functional group in the product. This real-time data would enable precise control over the reaction, ensuring high conversion and selectivity.

| Hyphenated Technique | Separation Method | Detection Method | Application in the Context of this compound |

| LC-MS | HPLC | Mass Spectrometry | Monitoring the progress of the synthesis, identifying intermediates and byproducts, and confirming the mass of the final product. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analyzing for volatile starting materials, reagents, or low-boiling point impurities in the final product. |

| Flow Chemistry with In-line IR | - | Infrared Spectroscopy | Real-time monitoring of functional group transformations during the synthesis to determine reaction endpoint and optimize conditions. |

Perspectives and Future Research Directions for 4 3 Hydrazinylpyrazin 2 Yl Morpholine

Potential for Lead Compound Identification and Optimization Methodologies

The journey of a novel chemical entity from a mere concept to a viable drug candidate is underpinned by the critical processes of lead identification and optimization. For 4-(3-Hydrazinylpyrazin-2-yl)morpholine, its constituent parts—the pyrazine (B50134) ring, the morpholine (B109124) moiety, and the hydrazinyl linker—each offer distinct opportunities for structural modification to enhance potency, selectivity, and pharmacokinetic properties.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility and metabolic stability. nih.govmdpi.com Structure-activity relationship (SAR) studies on various morpholine-containing compounds have demonstrated that modifications to this ring can significantly impact biological activity. researchgate.netnih.gov For instance, the strategic placement of substituents on the morpholine ring can influence its interaction with biological targets. nih.gov Future research on this compound could involve the synthesis of analogs with substitutions on the morpholine ring to probe these interactions.

The hydrazinyl linker provides a point of flexibility and a potential site for hydrogen bonding interactions, which are crucial for target binding. Analogs could be designed where the length and rigidity of this linker are varied to optimize the orientation of the morpholine and pyrazine rings within a target's binding pocket.

A systematic SAR study would be a cornerstone of the lead optimization process. By synthesizing a library of analogs with modifications at these three key positions and evaluating their biological activity, researchers can build a comprehensive understanding of the structural requirements for a desired therapeutic effect. mdpi.com

Exploration of Novel Biological Pathways and Targets for the Chemical Compound and its Analogs

The diverse biological activities reported for pyrazine and morpholine derivatives suggest that this compound and its analogs could interact with a wide array of biological targets. nih.govnih.gov Identifying these targets and the pathways they modulate is a crucial step in elucidating the compound's mechanism of action and therapeutic potential.

Derivatives of 4-morpholinopyrimidine have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer. Given the structural similarities, it is plausible that this compound could also exhibit activity against PI3K or other kinases. High-throughput screening against a panel of kinases would be a valuable initial step to explore this possibility.

Furthermore, hydrazone derivatives, which share the hydrazinyl functional group, have been designed as analgesic and anti-inflammatory agents. This suggests that this compound could potentially modulate pathways involved in pain and inflammation. Investigating its effects on enzymes such as cyclooxygenases (COX) or on inflammatory signaling cascades could reveal novel therapeutic applications.

The presence of the pyrazine ring also opens up possibilities for antimicrobial or antiviral activity. Some pyrazine derivatives have shown promise in these areas, and exploring the potential of this compound against various pathogens could be a fruitful avenue of research.

Integration with Artificial Intelligence and Machine Learning in the Design and Discovery of Related Compounds

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the design and optimization of new drug candidates. These computational approaches can be instrumental in accelerating the exploration of the chemical space around this compound.

Generative AI models can also be employed to design novel analogs of this compound with desired properties. These models can learn the underlying chemical patterns from a set of known active compounds and then generate new molecules that are predicted to have improved activity or better pharmacokinetic profiles.

Furthermore, computational docking studies can provide insights into the potential binding modes of this compound and its analogs with various biological targets. This information can guide the rational design of new derivatives with enhanced binding affinity and selectivity. The integration of AI and ML with traditional medicinal chemistry approaches will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

Development of Robust and Scalable Synthetic Routes for Analog Libraries of this compound

The successful exploration of the therapeutic potential of this compound and its analogs is contingent upon the availability of efficient and scalable synthetic methods. The development of robust synthetic routes is therefore a critical area of future research.

The synthesis of the parent compound would likely involve the reaction of a suitably substituted pyrazine with morpholine, followed by the introduction of the hydrazinyl group. The crystal structure of the closely related 4-(pyrazin-2-yl)morpholine has been reported, and its synthesis was achieved via a Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction. This suggests that similar modern catalytic methods could be employed for the synthesis of this compound.

To generate a diverse library of analogs for SAR studies, combinatorial chemistry approaches could be utilized. This would involve the parallel synthesis of multiple compounds by systematically varying the building blocks corresponding to the pyrazine, morpholine, and linker moieties. Solid-phase synthesis techniques could also be adapted to streamline the production of these analog libraries.

A key challenge will be to develop synthetic routes that are not only efficient but also scalable, allowing for the production of larger quantities of promising lead compounds for further preclinical and clinical development. This may require the optimization of reaction conditions, the use of cost-effective starting materials, and the development of purification methods suitable for large-scale production.

Contribution to the Understanding of Heterocyclic Compound Bioactivity Principles

The study of this compound and its analogs has the potential to contribute significantly to our fundamental understanding of the principles governing the bioactivity of heterocyclic compounds. By systematically dissecting the roles of the pyrazine, morpholine, and hydrazinyl components, researchers can gain valuable insights into how these structural motifs contribute to molecular recognition and biological function.

By correlating the structural features of a library of analogs with their biological activities, it will be possible to develop predictive models and design principles for this class of compounds. This knowledge can then be applied to the rational design of other novel heterocyclic compounds with improved therapeutic properties. Ultimately, the investigation of this compound can serve as a case study that enhances our broader understanding of structure-activity relationships in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.